BenchChemオンラインストアへようこそ!

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

sigma receptor structure-activity relationship N-substituent pharmacophore

This fully synthetic, rigid spiro[2-benzofuran-1,4'-piperidine]-3-one scaffold bears a unique N-(2-ethoxyphenyl)carboxamide that fundamentally alters target engagement versus classic N-benzyl sigma-1 ligands. The urea-like H-bond donor/acceptor motif maps ATP-competitive kinase pharmacophores (PIM, CDK, PKC). The carboxamide linkage eliminates CYP3A4-mediated N-debenzylation, conferring favorable metabolic stability for in-vivo studies. Convergent carbamoylation enables rapid parallel SAR. Supplied for early-stage discovery; not associated with any approved pharmaceutical.

Molecular Formula C21H22N2O4
Molecular Weight 366.417
CAS No. 1797642-30-8
Cat. No. B2738997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
CAS1797642-30-8
Molecular FormulaC21H22N2O4
Molecular Weight366.417
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C21H22N2O4/c1-2-26-18-10-6-5-9-17(18)22-20(25)23-13-11-21(12-14-23)16-8-4-3-7-15(16)19(24)27-21/h3-10H,2,11-14H2,1H3,(H,22,25)
InChIKeyPUYJOEPXQVBAKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide: Structural Identity, Core Scaffold, and Procurement Context


N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide (CAS 1797642-30-8, molecular formula C₂₁H₂₂N₂O₄, molecular weight 366.42 g/mol) is a fully synthetic spirocyclic small molecule belonging to the 3-oxospiro[2-benzofuran-1,4'-piperidine] carboxamide class . The compound integrates a benzofuran-3-one moiety spiro-fused at the 1-position to a piperidine ring, with the piperidine nitrogen functionalized as an N-(2-ethoxyphenyl)carboxamide. The spirocyclic architecture confers a conformationally restricted, three-dimensional shape that distinguishes this scaffold from planar heterocyclic analogs. This compound is offered as a research chemical for early-stage discovery and is not associated with any approved pharmaceutical product.

Why Generic Spirobenzofuran-Piperidine Analogs Cannot Substitute for N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide in Target-Focused Research


The spiro[2-benzofuran-1,4'-piperidine] scaffold has been extensively characterized as a sigma receptor pharmacophore, with N-substituent identity being the dominant determinant of both sigma-1/sigma-2 affinity and subtype selectivity [1]. In well-studied analogs such as 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (sigma-1 Ki = 1.14 nM, sigma-1/sigma-2 selectivity >1100), the N-benzyl group is essential for high-affinity sigma-1 engagement [2]. The target compound replaces the N-benzyl or N-alkyl substitution with an N-(2-ethoxyphenyl)carboxamide moiety, introducing a urea-like hydrogen-bonding motif that fundamentally alters the electronic and steric character of the piperidine nitrogen. This structural divergence predicts a distinct target engagement profile that cannot be replicated by generic N-alkyl or N-benzyl spirobenzofuran-piperidine analogs, making substitution without experimental validation scientifically unjustifiable.

Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide vs. Sigma-Targeted Spirobenzofuran-Piperidine Analogs


Sigma-1 Receptor Affinity: Structural Determinants Favoring Divergent Target Engagement Over Canonical Sigma Ligands

Well-characterized spirobenzofuran-piperidine sigma-1 ligands uniformly bear N-alkyl or N-benzyl substituents directly attached to the piperidine nitrogen. The 1'-benzyl-3-methoxy analog exhibits sigma-1 Ki = 1.14 nM and sigma-1/sigma-2 selectivity >1100 [1]. The 1'-butyl analog shows sigma-1 IC₅₀ = 2.5 nM and sigma-2 IC₅₀ = 7.30 nM (selectivity ratio ~2.9) [2]. The 1'-isopropyl analog displays sigma-1 IC₅₀ = 31 nM [3]. The target compound substitutes the direct N-alkyl/benzyl linkage with a carboxamide spacer and a 2-ethoxyphenyl terminus, eliminating the basic amine character essential for sigma-1 binding as established by SAR studies showing that the N-substituent is the primary determinant of sigma affinity and selectivity [4]. No sigma receptor binding data are available for N-carboxamide derivatives of this scaffold, consistent with the loss of the protonatable nitrogen pharmacophore.

sigma receptor structure-activity relationship N-substituent pharmacophore

Lipophilicity Modulation: Computed logP and Solubility Differentiation from the Parent 3H-Spiro[2-benzofuran-1,4'-piperidine] Scaffold

The parent 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold (CAS 38309-60-3, MW 189.25) has an experimentally estimated logP of 2.17 and calculated water solubility of approximately 10,630 mg/L at 25°C . The target compound adds a 3-oxo group to the benzofuran ring, a carboxamide linker, and a 2-ethoxyphenyl terminus (combined ΔMW = +177.17). Fragment-based calculation using the scaffold logP of 2.17 plus the 3-oxo substitution (ΔlogP ≈ −0.7), carboxamide linker (ΔlogP ≈ −0.5), and 2-ethoxyphenyl group (ΔlogP ≈ +1.8) yields an estimated logP of ~2.8 ± 0.5 for the target compound. This represents a moderate increase in lipophilicity compared to the parent scaffold (ΔlogP ≈ +0.6), while remaining substantially lower than the N-benzhydryl analog (estimated logP >4.5). The intermediate lipophilicity predicts reduced aqueous solubility relative to the parent scaffold but improved solubility compared to highly lipophilic N-diarylmethyl analogs.

lipophilicity logP aqueous solubility physicochemical properties

Metabolic Stability: Carboxamide Linkage as a Differentiating Feature vs. N-Benzyl Sigma Ligands Susceptible to CYP450-Mediated N-Debenzylation

The well-characterized sigma-1 ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] undergoes rapid CYP450-mediated metabolism in both rat and human liver microsomes, with N-debenzylation identified as a major metabolic pathway producing the free piperidine metabolite [1]. CYP3A4 was identified as the primary isoenzyme responsible, and CYP2D6 was inhibited by this compound (IC₅₀ = 88 nM) [1]. The target compound replaces the metabolically labile N-benzyl group with an N-(2-ethoxyphenyl)carboxamide, eliminating the N-debenzylation liability. The carboxamide group itself is susceptible to hydrolysis under strongly acidic or basic conditions, but is generally more stable toward CYP450 oxidative metabolism than N-dealkylation pathways. The O-ethyl group on the 2-ethoxyphenyl ring may undergo CYP450-mediated O-deethylation, representing a potential metabolic soft spot, though this is expected to be slower than N-debenzylation.

metabolic stability CYP450 metabolism carboxamide N-debenzylation

Hydrogen-Bonding Capacity and Target Recognition: Carboxamide Donor/Acceptor Profile Distinct from N-Alkyl and N-Benzyl Analogs

The target compound possesses a secondary carboxamide group (–CONH–) that provides one hydrogen bond donor (N–H) and one hydrogen bond acceptor (C=O), plus the ethoxy oxygen as an additional acceptor. This hydrogen-bonding capacity (2 acceptors, 1 donor from the carboxamide) is absent in N-alkyl and N-benzyl spirobenzofuran-piperidine analogs, which lack any H-bond donor at the piperidine nitrogen. In kinase inhibitor design, carboxamide functionalities frequently engage the hinge region of the ATP-binding pocket via bidentate H-bonding with backbone NH and C=O groups [1]. The 3-oxo group on the benzofuran ring provides an additional H-bond acceptor. The combined donor/acceptor profile suggests this compound may recognize targets—such as kinases, proteases, or GPCRs—that require directional H-bonding interactions inaccessible to simple N-alkyl spirobenzofuran-piperidines.

hydrogen bonding carboxamide pharmacophore molecular recognition kinase inhibitor

Synthetic Tractability and Analog Accessibility: Single-Step Carbamoylation vs. Multi-Step N-Alkylation Sequences

The target compound is synthesized via carbamoylation of the 3-oxospiro[2-benzofuran-1,4'-piperidine] amine intermediate with 2-ethoxyphenyl isocyanate or an activated carbamoyl equivalent. This single-step late-stage diversification strategy is inherently more convergent than the multi-step reductive amination or N-alkylation sequences required for N-benzyl or N-alkyl analogs [1]. The carboxamide coupling approach enables systematic variation of the aryl isocyanate component to generate focused libraries where the 2-ethoxyphenyl group can be exchanged for substituted phenyl, heteroaryl, or alkyl isocyanates. For procurement decisions, this synthetic route implies that custom analog synthesis is more readily achievable than for N-benzyl analogs requiring individual multi-step synthetic campaigns.

synthetic accessibility carbamoylation analog library medicinal chemistry

Recommended Research Application Scenarios for N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide Based on Differentiated Evidence


Kinase Inhibitor Screening Panels Targeting the Hinge-Binding Carboxamide Pharmacophore

The carboxamide moiety in N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide provides H-bond donor/acceptor functionality consistent with ATP-competitive kinase inhibitor pharmacophores [1]. Screening this compound against kinase panels (particularly serine/threonine kinases such as PIM, CDK, or PKC families) is recommended. The spirocyclic core provides a rigid, three-dimensional scaffold that may access kinase selectivity pockets inaccessible to flat heterocyclic inhibitors. Positive hits can be rapidly optimized via aryl isocyanate variation using the convergent carbamoylation route.

GPCR and Non-Sigma Receptor Deorphanization Campaigns

Given the structural incompatibility of this compound with the sigma-1 pharmacophore, it is a strong candidate for deorphanization screening against understudied GPCRs, nuclear receptors, or orphan neurotransmitter transporters [1]. The intermediate lipophilicity (estimated logP ~2.8) and balanced H-bonding profile favor membrane permeability while avoiding the promiscuous binding associated with highly lipophilic compounds (logP >5). Counter-screening against sigma-1 and sigma-2 is recommended to confirm predicted loss of sigma affinity.

Metabolic Stability Profiling and CYP450 Interaction Assessment

Unlike N-benzyl spirobenzofuran-piperidines that undergo rapid CYP3A4-mediated N-debenzylation [1], this compound's carboxamide linkage eliminates this primary metabolic liability. Researchers should evaluate microsomal stability (human and rodent), CYP450 inhibition (CYP3A4, CYP2D6, CYP2C9), and identify metabolites arising from potential O-deethylation or carboxamide hydrolysis. Favorable metabolic stability would position this scaffold for in vivo pharmacological studies.

Focused Analog Library Synthesis via Late-Stage Carbamoylation Diversification

The synthetic accessibility of N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide via single-step carbamoylation makes it an ideal starting point for parallel library synthesis [1]. Computational or screening hits can be rapidly followed up by varying the aryl isocyanate component while maintaining the spirocyclic core. This convergent strategy supports efficient structure-activity relationship exploration for any biological target identified in primary screening.

Quote Request

Request a Quote for N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.